molecular formula C11H9N3O3 B12644708 6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole CAS No. 127692-14-2

6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole

Numéro de catalogue: B12644708
Numéro CAS: 127692-14-2
Poids moléculaire: 231.21 g/mol
Clé InChI: QPXFTPBAEKKNAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le 6-Nitro-2-phényl-2,3-dihydroimidazo[2,1-b][1,3]oxazole est un composé hétérocyclique qui a suscité un intérêt considérable dans la communauté scientifique en raison de ses applications potentielles en chimie médicinale. Ce composé se caractérise par sa structure unique, qui comprend un groupe nitro, un cycle phényle et un noyau imidazo-oxazole. Il a été étudié pour son utilisation potentielle dans le traitement de diverses maladies, notamment la tuberculose et les maladies tropicales négligées .

Analyse Des Réactions Chimiques

Le 6-Nitro-2-phényl-2,3-dihydroimidazo[2,1-b][1,3]oxazole subit diverses réactions chimiques, notamment:

Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux, le palladium sur carbone et divers électrophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

Applications de la recherche scientifique

Mécanisme d'action

Le mécanisme d'action du 6-Nitro-2-phényl-2,3-dihydroimidazo[2,1-b][1,3]oxazole implique son interaction avec des cibles moléculaires spécifiques au sein des agents pathogènes. Par exemple, il a été démontré qu'il inhibe la synthèse des acides mycoliques dans Mycobacterium tuberculosis, qui sont des composants essentiels de la paroi cellulaire bactérienne . Cette inhibition conduit à la perturbation de la synthèse de la paroi cellulaire et, en fin de compte, à la mort des cellules bactériennes.

Applications De Recherche Scientifique

Antitubercular Activity

One of the primary research areas for 6-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole is its antitubercular properties . This compound has been investigated as part of a series of derivatives aimed at treating tuberculosis (TB). Initial studies indicated its potential effectiveness against Mycobacterium tuberculosis, the bacterium responsible for TB. A study highlighted that derivatives of this compound exhibited promising activity in vitro and in vivo against TB strains, demonstrating low toxicity and favorable pharmacokinetic profiles .

Antileishmanial Effects

In addition to its antitubercular properties, there is growing interest in the antileishmanial effects of this compound. Research has shown that certain derivatives possess significant activity against Leishmania species, which cause leishmaniasis—a neglected tropical disease. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its efficacy against Leishmania .

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited notable cytotoxicity, leading to apoptosis in cancer cells. The mechanisms involved include DNA damage and disruption of cellular processes critical for cancer cell survival. Such findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the chemical structure of this compound for enhanced biological activity. These studies involve systematic modifications to the molecular framework to identify which alterations lead to improved potency and selectivity against target pathogens or cancer cells .

Data Table: Summary of Research Findings

Application AreaFindingsKey References
Antitubercular ActivityEffective against Mycobacterium tuberculosis; low toxicity; favorable pharmacokinetics , ,
Antileishmanial EffectsSignificant activity against Leishmania species; potential for treating neglected tropical diseases ,
CytotoxicityInduces apoptosis in cancer cells; effective against various cancer cell lines ,
SAR StudiesIdentifies modifications for enhanced potency and selectivity ,

Mécanisme D'action

The mechanism of action of 6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole involves its interaction with specific molecular targets within pathogens. For instance, it has been shown to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells.

Comparaison Avec Des Composés Similaires

Le 6-Nitro-2-phényl-2,3-dihydroimidazo[2,1-b][1,3]oxazole est souvent comparé à d'autres dérivés nitroimidazoles, tels que:

Ce qui distingue le 6-Nitro-2-phényl-2,3-dihydroimidazo[2,1-b][1,3]oxazole, c'est sa structure unique, qui permet des interactions spécifiques avec des cibles moléculaires que d'autres composés ne peuvent pas atteindre .

Activité Biologique

6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole is a compound that has garnered attention for its potential biological activities, particularly in the context of infectious diseases. Its derivatives have been primarily investigated for their antitubercular properties and have shown promise against other pathogens as well.

  • Molecular Formula : C11_{11}H10_{10}N4_{4}O
  • Molecular Weight : 218.22 g/mol
  • CAS Number : 127692-14-2

Antitubercular Activity

This compound and its derivatives were initially developed as part of a backup program for the clinical trial agent pretomanid (PA-824). Research indicates that these compounds exhibit significant activity against Mycobacterium tuberculosis (M.tb), with some derivatives showing minimal inhibitory concentrations (MICs) as low as 0.06–0.10 µM under aerobic conditions and 2.0–4.4 µM under anaerobic conditions .

Case Study: DNDI-VL-2098

A notable derivative, DNDI-VL-2098, was identified during phenotypic screening for its efficacy against kinetoplastid diseases. This compound demonstrated superior in vivo activity compared to pretomanid in mouse models of infection, highlighting its potential as a first-in-class drug candidate for visceral leishmaniasis (VL) .

Antileishmanial Effects

In addition to its antitubercular properties, 6-nitro derivatives have also been investigated for their antileishmanial effects. The discovery of potent activity against Leishmania species has prompted further examination of structural modifications to enhance solubility and safety profiles without compromising efficacy .

The mechanism by which these compounds exert their biological effects is primarily through reductive activation by deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis. This activation leads to the formation of reactive intermediates that can disrupt cellular processes in target organisms .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of 6-nitro derivatives has revealed several key insights:

  • Substituent Effects : Variations at the R positions significantly affect potency. For instance, small alkyl substitutions at R1_1 and R3_3 have been shown to enhance activity .
  • Linker Modifications : Extended linkers have provided greater potencies against replicating M.tb strains, particularly under anaerobic conditions .

Summary of SAR Findings

CompoundMIC (Aerobic)MIC (Anaerobic)Remarks
DNDI-VL-20980.06 µM2.0 µMSuperior efficacy in mouse models
Pretomanid0.63 µM8.8 µMBenchmark compound

Propriétés

Numéro CAS

127692-14-2

Formule moléculaire

C11H9N3O3

Poids moléculaire

231.21 g/mol

Nom IUPAC

6-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C11H9N3O3/c15-14(16)10-7-13-6-9(17-11(13)12-10)8-4-2-1-3-5-8/h1-5,7,9H,6H2

Clé InChI

QPXFTPBAEKKNAJ-UHFFFAOYSA-N

SMILES canonique

C1C(OC2=NC(=CN21)[N+](=O)[O-])C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.